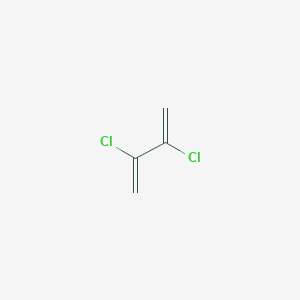

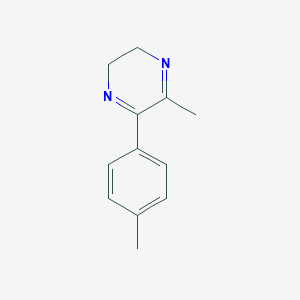

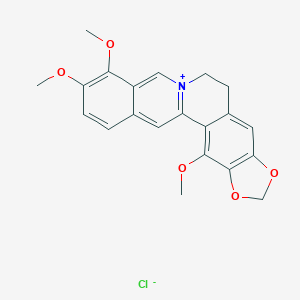

![molecular formula C18H28N4O3 B161521 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil CAS No. 136199-21-8](/img/structure/B161521.png)

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil

Descripción general

Descripción

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil, also known as ACH-806, is a potent inhibitor of the human immunodeficiency virus (HIV). It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the reverse transcriptase enzyme of the virus.

Mecanismo De Acción

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil inhibits the reverse transcriptase enzyme of the virus by binding to a hydrophobic pocket in the enzyme. This prevents the enzyme from converting the viral RNA into DNA, which is necessary for the replication of the virus. By inhibiting this process, 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil effectively blocks the replication of the virus.

Efectos Bioquímicos Y Fisiológicos

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has been shown to have a low toxicity profile and is well-tolerated in both in vitro and in vivo studies. It has also been shown to have a long half-life, which allows for once-daily dosing. In addition, 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has been shown to have good brain penetration, which makes it a potential candidate for the treatment of HIV-associated neurocognitive disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil is its high potency against HIV, even against drug-resistant strains. It also has a low toxicity profile, making it a safer option for patients. However, one limitation is that it is not effective against all strains of the virus, and some strains may develop resistance to the drug over time.

Direcciones Futuras

There are several potential future directions for the research and development of 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil. One area of focus could be the optimization of the synthesis method to improve yields and reduce costs. Another area could be the development of combination therapies that include 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil and other antiviral agents to improve efficacy against drug-resistant strains of the virus. Additionally, further research could be conducted to explore the potential use of 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil in the treatment of other viral infections, such as hepatitis B and C.

Aplicaciones Científicas De Investigación

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has been extensively studied for its antiviral activity against HIV. It has been shown to be effective against both wild-type and drug-resistant strains of the virus. In addition, 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has also been tested against other viruses, such as hepatitis B and C, with promising results.

Propiedades

Número CAS |

136199-21-8 |

|---|---|

Nombre del producto |

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil |

Fórmula molecular |

C18H28N4O3 |

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]heptane-2-carboxamide |

InChI |

InChI=1S/C18H28N4O3/c1-3-7-21-15(19)14(17(24)22(8-4-2)18(21)25)20-16(23)13-10-11-5-6-12(13)9-11/h11-13H,3-10,19H2,1-2H3,(H,20,23) |

Clave InChI |

VAVMUPBJTMWDQV-UHFFFAOYSA-N |

SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CC3CCC2C3)N |

SMILES canónico |

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CC3CCC2C3)N |

Sinónimos |

Bicyclo[2.2.1]heptane-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

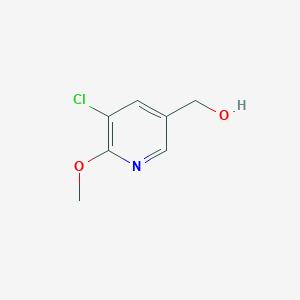

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)

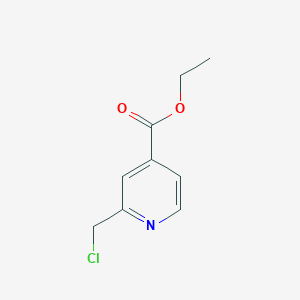

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)